molecular formula C18H15Cl3N2O B2429090 2-chloro-N-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide CAS No. 743452-12-2

2-chloro-N-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide

Cat. No. B2429090
CAS RN: 743452-12-2
M. Wt: 381.68
InChI Key: ITGIDOWHENJHKI-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide” is a chemical compound with the molecular formula C18H15Cl3N2O and a molecular weight of 381.68 .

Physical and Chemical Properties The predicted boiling point of this compound is 626.5±55.0 °C, and its predicted density is 1.399±0.06 g/cm3 . The predicted pKa value is 13.72±0.46 .

Scientific Research Applications

Antiallergic Properties

  • A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds similar to 2-chloro-N-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide, demonstrated significant antiallergic properties. Notably, certain compounds in this series were found to be markedly potent as antiallergic agents, surpassing traditional medications in efficacy (Menciu et al., 1999).

Synthesis of Melatonin Analogues

  • Research on the synthesis of new melatonin analogues from azaindole and indole dimers utilized similar chemical structures. This synthesis pathway, involving palladium-catalyzed reactions, highlights the versatility of such compounds in creating novel therapeutic agents (Guillard, Larraya, & Viaud-Massuard, 2003).

Antioxidant Activity

  • Studies on the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, which share a similar structure, demonstrated considerable antioxidant activity. This suggests potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Antimicrobial Activity

  • Similar compounds have been synthesized and evaluated for their antimicrobial properties. The results indicated promising activity against various microorganisms, underscoring the potential for developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).

Synthesis of Atropodiastereomeric Indolostilbenes Hybrids

  • Research has been conducted on the synthesis of axially chiral indolostilbenes, using chemical structures analogous to 2-chloro-N-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide. These compounds have potential applications in various fields of chemistry and pharmacology (Ahmad et al., 2013).

Design and Synthesis for Anti-Inflammatory Applications

  • The design and synthesis of related indole acetamide compounds have been conducted for potential anti-inflammatory drug development. This highlights the utility of such compounds in pharmaceutical research, particularly in the development of new anti-inflammatory agents (Al-Ostoot et al., 2020).

properties

IUPAC Name

2-chloro-N-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2O/c19-8-18(24)23-10-14(12-6-5-11(20)7-16(12)21)15-9-22-17-4-2-1-3-13(15)17/h1-7,9,14,22H,8,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGIDOWHENJHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CNC(=O)CCl)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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